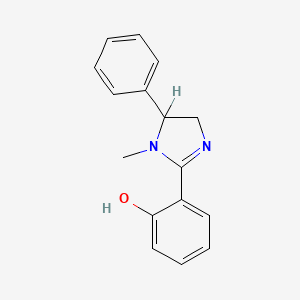
Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- typically involves the reaction of ethylenediamine with methyl salicylate . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- involves its interaction with specific molecular targets and pathways. For example, as an α1-adrenoceptor agonist, it binds to α1-adrenoceptors, leading to the activation of intracellular signaling pathways that result in various physiological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
- Phenol, 5-(1,5-dimethyl-4-hexenyl)-2-methyl-
- 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Uniqueness
Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- is unique due to its specific structural features and the presence of both phenol and imidazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)-, also known as 2-(1-methyl-5-phenyl-4,5-dihydroimidazol-2-yl)phenol, is a compound with a complex molecular structure characterized by a phenolic group and an imidazole moiety. Its molecular formula is C16H16N2O with a molecular weight of approximately 252.31 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Information
The structural representation of the compound can be summarized as follows:
- Molecular Formula : C16H16N2O
- SMILES : CN1C(CN=C1C2=CC=CC=C2O)C3=CC=CC=C3
- InChIKey : WKQGORHVDYTJFB-UHFFFAOYSA-N
Anticancer Properties
The anticancer potential of imidazole derivatives has been widely documented. For example, studies have shown that certain imidazole-containing compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest. The structural similarity to known anticancer agents suggests that Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- may possess similar properties.
Anti-inflammatory Effects
Imidazole derivatives are also recognized for their anti-inflammatory activities. The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha has been reported in various studies involving related compounds. Although direct evidence for the specific compound is sparse, the presence of the imidazole ring is a strong indicator of potential anti-inflammatory effects.
Synthesis and Characterization
A study focused on the synthesis of related imidazole derivatives highlighted various methods including catalytic synthesis using ionic liquids and microwave-assisted techniques. The synthesized compounds were characterized using spectroscopic methods to confirm their structures and purity .
Pharmacological Reviews
A comprehensive review of benzimidazole derivatives published in 2021 discusses their pharmacological activities including antibacterial and anticancer effects . This review underscores the importance of structural modifications in enhancing biological activity.
Properties
CAS No. |
86002-62-2 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(1-methyl-5-phenyl-4,5-dihydroimidazol-2-yl)phenol |
InChI |
InChI=1S/C16H16N2O/c1-18-14(12-7-3-2-4-8-12)11-17-16(18)13-9-5-6-10-15(13)19/h2-10,14,19H,11H2,1H3 |
InChI Key |
WKQGORHVDYTJFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN=C1C2=CC=CC=C2O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















